6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of 6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde combines a fused bicyclic imidazo[1,2-a]pyridine core with a bromine substituent at the 6-position and an aldehyde functional group at the 2-position. The IUPAC name, This compound , systematically describes this arrangement by numbering the fused ring system such that the pyridine nitrogen occupies position 1, the imidazole nitrogen occupies position 2, and substituents are assigned positions accordingly.
The molecular formula C₈H₅BrN₂O reflects a molar mass of 225.04 g/mol, with the bromine atom contributing significantly to its molecular weight (35.5% of total mass). The SMILES notation C1=CC2=NC(=CN2C=C1Br)C=O explicitly defines the connectivity: a pyridine ring fused to an imidazole ring, with bromine at the pyridine’s 6-position and an aldehyde group at the imidazole’s 2-position.
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₅BrN₂O | |
| Molar Mass (g/mol) | 225.04 | |
| IUPAC Name | This compound | |
| SMILES | C1=CC2=NC(=CN2C=C1Br)C=O | |
| InChI Key | DMNOTJNQPFQCNE-UHFFFAOYSA-N |
Propriétés
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNOTJNQPFQCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90651287 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-09-5 | |
| Record name | 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90651287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, presence of other molecules, and the specific cellular or tissue environment. These factors can influence the compound’s stability, its interactions with its targets, and its overall efficacy. For 6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde, it is recommended to be stored in an inert atmosphere at 2-8°C
Activité Biologique
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 227.04 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including this compound. Research indicates that this compound exhibits significant activity against various strains of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis BCG .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. It has shown promising results in inhibiting cancer cell proliferation in several cancer lines:
- Cervical Cancer (HeLa) : IC values were observed at concentrations as low as 0.22 μM.
- Breast Cancer (MCF-7) : Similar IC values were noted around 0.42 μM .
Cholinesterase Inhibition
One of the notable mechanisms through which this compound exerts its effects is through the inhibition of cholinesterases (AChE and BChE). The compound has demonstrated:
- IC values ranging from 0.2 to 50.0 μM for AChE inhibition.
- A selectivity profile indicating stronger inhibition against BChE with specific derivatives showing IC values as low as 65 μM .
Antiangiogenic Effects
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been another area of investigation:
- Compounds derived from imidazo[1,2-a]pyridine structures have shown IC values against VEGFR-2 at approximately 0.56 μM, indicating potential utility in antiangiogenic therapies .
Case Studies
Case Study 1 : A recent study synthesized a series of derivatives based on the imidazo[1,2-a]pyridine scaffold and evaluated their biological activities. Among them, several compounds exhibited strong anti-TB activity with MIC values significantly lower than traditional treatments .
Case Study 2 : Another investigation focused on the anticancer properties of substituted imidazo[1,2-a]pyridine compounds in vitro. The results indicated that specific substitutions could enhance potency against various cancer cell lines while maintaining selectivity towards normal cells .
Applications De Recherche Scientifique
6-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound used in scientific research because of its unique properties. It is a heterocyclic organic compound with a molecular weight of 225.04 g/mol. The compound features a bromine atom at the 6-position of an imidazo[1,2-a]pyridine structure and a formyl group at the 2-position.
The InChI code for this compound is InChI=1S/C8H5BrN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-5H, and the SMILES notation is BrC1=CN2C=C(N=C2C=C1)C=O.
Scientific Research Applications
This compound is primarily used in organic synthesis and as an intermediate in pharmaceutical research, particularly in studies related to cancer and neurodegenerative diseases. The aldehyde functional group (C=O) suggests potential for further functionalization and the development of novel drug candidates. Medicinal chemists explore the synthesis and properties of molecules for therapeutic purposes and could use this compound as a starting material for synthesizing new compounds with potential biological activity.
- Organic Synthesis: It is of interest to synthetic organic chemists, who focus on developing new methods for creating organic molecules and could use it as a building block for synthesizing more complex molecules.
- Cancer Research: Research indicates that this compound exhibits significant biological activity and has been studied for its potential role in cancer research, particularly concerning its formation in cooked meats and its links to carcinogenicity.
- Neuroimaging: Derivatives of this compound have been explored for their ability to image beta-amyloid plaques in Alzheimer's disease using positron emission tomography (PET), highlighting its potential in neuroimaging and therapeutic applications.
- Anthelmintic Research: A novel series of imidazo[1,2-a]pyridine-based anthelmintics has been described .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and mechanism of action within biological systems. Research has indicated that this compound interacts with specific biological targets relevant to cancer pathways and neurological functions. Understanding these interactions is crucial for developing therapeutic strategies and assessing potential side effects.
Metal-free synthesis of Imidazo[1,2-a]pyridines
Analyse Des Réactions Chimiques
Cross-Coupling Reactions at the C6 Bromine
The bromine atom at position 6 facilitates transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkenyl, or alkynyl groups.
Key Findings :
-
Suzuki couplings with aryl boronic acids under palladium catalysis yield biaryl derivatives, critical for structure-activity relationship studies in drug discovery .
-
Mizoroki–Heck reactions with alkenes proceed efficiently under microwave irradiation, enabling rapid functionalization .
Aldehyde Group Transformations
The aldehyde at position 2 undergoes classical carbonyl reactions, including nucleophilic additions, reductions, and condensations.
| Reaction Type | Conditions/Reagents | Product | References |
|---|---|---|---|
| Nucleophilic Addition | Grignard reagents (RMgX), THF, 0°C to RT | Secondary alcohols | |
| Oxidation | KMnO₄, H₂SO₄, H₂O, reflux | 2-Carboxylic acid derivative | |
| Reduction | NaBH₄, MeOH, RT | 2-Hydroxymethylimidazo[1,2-a]pyridine | |
| Condensation | NH₂OH·HCl, EtOH, reflux | Oxime derivatives |
Key Findings :
-
Aldehyde oxidation yields carboxylic acids, enhancing solubility for biological applications.
-
Reductive amination with primary amines forms Schiff bases, useful in ligand design.
Heterocycle Functionalization
The imidazo[1,2-a]pyridine core participates in electrophilic substitutions and cycloadditions.
| Reaction Type | Conditions/Reagents | Product | References |
|---|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄, 0°C | Nitrated derivatives at C3/C5 | |
| Cycloaddition | Azides, Cu(I), RT | Triazole-fused derivatives |
Key Findings :
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Positional Isomers
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 30384-96-4)
- Structural Difference : Aldehyde group at position 3 instead of 2.
- Properties : Slightly higher purity (98%) and distinct electronic properties due to the aldehyde’s position, which may alter reactivity in nucleophilic additions or cross-coupling reactions.
7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1018828-16-4)
- Structural Difference : Bromine at position 7 instead of 4.
- Impact : The shifted bromine may reduce steric hindrance in Suzuki-Miyaura couplings, improving accessibility for aryl/heteroaryl partners .
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde
- Structural Difference : Bromine at position 3.
Functional Group Derivatives
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 67625-37-0)
- Structural Difference : Carboxylate ester replaces the aldehyde.
- Properties : Increased lipophilicity (logP ~2.5 vs. ~1.8 for the aldehyde), enhancing membrane permeability in drug candidates .
- Applications : Used as a precursor for prodrugs or to modulate pharmacokinetics .
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 749849-14-7)
Halogen-Substituted Analogs
6-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde
- Structural Difference : Chlorine replaces bromine.
- Impact: Reduced molecular weight (MW: 180.6 vs.
6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde
Key Data Tables
Table 1: Comparison of Bromoimidazo[1,2-a]pyridine Carbaldehydes
Méthodes De Préparation
Synthesis via Cyclization of 2-Amino-5-bromopyridine with Chloroacetaldehyde
One of the most direct and industrially relevant methods involves the cyclization of 2-amino-5-bromopyridine with a 40% aqueous monochloroacetaldehyde solution under mildly alkaline conditions. This method is described in a Chinese patent (CN103788092A) and is characterized by gentle reaction conditions, ease of operation, and high purity of the product.
Procedure Summary:
- Reactants: 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution
- Solvent: Ethanol, methanol, water, or Virahol (a solvent blend)
- Alkali: Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate
- Reaction Conditions: 25–50 °C, 2–24 hours
- Work-up: Concentration, extraction with ethyl acetate, washing, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/normal hexane (1:1 v/v)
- Yield: Approximately 72% (example embodiment)
| Parameter | Value |
|---|---|
| 2-Amino-5-bromopyridine | 51.9 g (300 mmol) |
| 40% Monochloroacetaldehyde | 70.7 g (360 mmol) |
| Sodium bicarbonate | 30.2 g (360 mmol) |
| Solvent (Ethanol) | 66.9 g |
| Temperature | 55 °C |
| Reaction Time | 5 hours |
| Product Yield | 72.0% |
| Product Appearance | Off-white crystals |
| Melting Point | 76.5–78.0 °C |
- Mild temperature and ambient pressure
- High product purity and stable quality
- Scalable for industrial production
This method relies on the nucleophilic attack of the amino group on the aldehyde carbon of monochloroacetaldehyde, followed by intramolecular cyclization to form the imidazo ring system with the bromine substituent retained at the 6-position.
Synthesis Using Bromoacetaldehyde Diethyl Acetal and Hydrobromic Acid
Another reported method involves the reaction of 2-amino-6-bromopyridine with bromoacetaldehyde diethyl acetal in the presence of hydrobromic acid under reflux conditions.
Procedure Summary:
- Reactants: 2-amino-6-bromopyridine, bromoacetaldehyde diethyl acetal, 48% hydrobromic acid aqueous solution
- Solvent: Ethanol/water mixture
- Reaction Conditions: 100 °C, 8 hours
- Work-up: Concentration under reduced pressure, extraction with ethyl acetate, washing with saturated brine, drying, filtration, concentration, and column chromatography purification
- Yield: 87%
| Parameter | Value |
|---|---|
| 2-Amino-6-bromopyridine | 3 g (17.34 mmol) |
| Bromoacetaldehyde diethyl acetal | 5.13 g (26.01 mmol) |
| 48% Hydrobromic acid | 3 mL |
| Solvent (Ethanol/Water) | 30 mL / 18 mL |
| Temperature | 100 °C |
| Reaction Time | 8 hours |
| Product Yield | 87% |
| Product Appearance | White solid powder |
This method involves acid-catalyzed cyclization where hydrobromic acid facilitates the formation of the imidazo ring. The use of bromoacetaldehyde diethyl acetal allows controlled release of the aldehyde functionality, improving reaction efficiency.
Microwave-Assisted Synthesis from 2-Amino-5-bromopyridine and 2-Bromomalonaldehyde
A more recent approach uses microwave irradiation to accelerate the synthesis of related imidazo[1,2-a]pyridine carbaldehydes, which can be adapted for the 6-bromo derivative.
Procedure Summary:
- Reactants: 6-bromo-2-aminopyridine, 2-bromomalonaldehyde
- Solvent: Ethanol/water (1:1 v/v)
- Reaction Conditions: Microwave irradiation at 110 °C for 10 minutes (for halogen-substituted aminopyridines)
- Work-up: Evaporation, neutralization with triethylamine, dilution with dichloromethane, adsorption on silica gel, and column chromatography purification
- Yield: Approximately 80%
| Parameter | Value |
|---|---|
| 6-Bromo-2-aminopyridine | 0.208 g (1.2 mmol) |
| 2-Bromomalonaldehyde | 0.272 g (1.8 mmol) |
| Solvent (Ethanol/Water) | 2 mL (1:1 v/v) |
| Temperature | 110 °C (microwave) |
| Reaction Time | 10 minutes |
| Product Yield | 80% |
| Product Appearance | Yellow powder |
Microwave-assisted synthesis offers rapid reaction times and can be considered a green chemistry approach due to energy efficiency. This method is suitable for laboratory-scale synthesis and allows fine control over reaction parameters.
Summary Table of Preparation Methods
Analysis and Research Findings
Reaction Conditions: The cyclization with monochloroacetaldehyde under mild alkaline conditions is advantageous for industrial applications due to its gentle temperature and straightforward work-up. The acid-catalyzed method with bromoacetaldehyde diethyl acetal provides higher yields but requires stronger acidic conditions and longer reaction times.
Purification: Recrystallization from ethyl acetate/hexane mixtures and column chromatography are common purification techniques, ensuring high purity of the final aldehyde.
Scalability: The alkaline cyclization method is reported to be scalable and reproducible, suitable for both laboratory and industrial synthesis.
Yield Considerations: Yields range from 72% to 87%, with the acid-catalyzed method generally providing the highest yield but at the cost of harsher conditions.
Innovations: Microwave-assisted synthesis offers a promising alternative for rapid synthesis, reducing reaction times significantly and potentially lowering energy consumption.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
